
1-Decanethiol
Overview
Description
1-Decanethiol (C₁₀H₂₁SH, DT) is a long-chain alkanethiol widely used in nanotechnology, surface chemistry, and materials science. Its molecular structure comprises a 10-carbon alkyl chain terminated by a thiol (-SH) group, enabling strong chemisorption onto metal surfaces (e.g., Au, Ag) to form self-assembled monolayers (SAMs) . DT is pivotal in applications such as plasmonic sensing, polymer synthesis, and drug delivery due to its balance of hydrophobicity, stability, and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Decanethiol can be synthesized through several methods. One common method involves the reaction of decyl bromide with sodium hydrosulfide in an aqueous medium. The reaction proceeds as follows: [ \text{C}{10}\text{H}{21}\text{Br} + \text{NaSH} \rightarrow \text{C}{10}\text{H}{21}\text{SH} + \text{NaBr} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of decyl alcohol with hydrogen sulfide in the presence of a catalyst. This method is efficient and yields high purity this compound.
Chemical Reactions Analysis
Oxidation Reactions
1-Decanethiol undergoes oxidation under various conditions to form disulfides or sulfonic acids:
Mechanistic Insight :
-
Thiols oxidize via radical intermediates in the presence of O₂:
-
Strong oxidizers like HNO₃ cleave the S–H bond, forming sulfonic acids .
Substitution Reactions
The thiol group acts as a nucleophile in Sₙ2 reactions with alkyl halides and electrophiles:
Key Data :
-
Thiolates (RS⁻) show higher nucleophilicity than alkoxides due to sulfur’s lower electronegativity .
-
No competing elimination (E2) observed with thiolates, unlike alkoxides .
Acid/Base Reactions
This compound reacts with acids and bases to generate toxic byproducts:
Reactant | Reaction | Byproducts | Hazards |
---|---|---|---|
Strong acids (e.g., HCl) | H₂S gas | Flammable, toxic | |
Strong bases (e.g., NaOH) | Deprotonation to thiolate (C₁₀H₂₁S⁻Na⁺) | – | Air-sensitive; reacts violently with oxidizers |
Thermodynamic Data :
Thermal Decomposition
At elevated temperatures (>210°C), this compound decomposes exothermically:
Incompatibilities
This compound reacts violently with:
Scientific Research Applications
Biosensing Applications
Surface-Enhanced Raman Scattering (SERS)
1-Decanethiol is prominently used in the development of biosensors, particularly those employing Surface-Enhanced Raman Scattering (SERS). The compound can form self-assembled monolayers (SAMs) on metal surfaces, enhancing the sensitivity and specificity of detection methods.
- Case Study: Glucose Biosensor
- In a study published in ResearchGate, this compound was incorporated onto silver-coated arrays to create a glucose biosensor. The sensor demonstrated calibration capability for glucose concentrations ranging from 0 to 20 mM in skin phantoms, highlighting its potential for non-invasive glucose monitoring in diabetic patients .
- Stability and Resistance to Interference
Nanotechnology Applications
Modification of Nanoparticles
This compound is utilized to modify the surfaces of nanoparticles, enhancing their functionality for various applications including drug delivery and imaging.
- Gold Nanoparticles (AuNPs)
- Nanoparticle Coatings
Surface Modification
Self-Assembled Monolayers (SAMs)
The formation of self-assembled monolayers using this compound on metal substrates is a significant application area. SAMs are vital for creating functional surfaces in various technologies.
Mechanism of Action
The primary mechanism of action of 1-decanethiol involves its ability to form strong bonds with metal surfaces through the thiol group. This property is exploited in the formation of self-assembled monolayers, which can modify the surface properties of metals. The thiol group interacts with metal atoms, creating a stable and protective layer. This interaction is crucial in applications such as corrosion inhibition and surface modification for electronic devices .
Comparison with Similar Compounds
Structural and Physicochemical Properties
DT is compared to other alkanethiols based on chain length, molecular packing, and surface interactions:
Property | 1-Hexanethiol (C6) | 1-Decanethiol (C10) | 1-Dodecanethiol (C12) | 1-Hexadecanethiol (C16) |
---|---|---|---|---|
Chain Length (Carbons) | 6 | 10 | 12 | 16 |
van der Waals Forces | Low | Moderate | High | Very High |
SAM Packing Density | Lower | Moderate | High | Very High |
Dielectric Permittivity | Low | Moderate | High | Very High |
Hydrophobicity | Low | Moderate | High | Very High |
- Chain Length Effects : Longer chains (e.g., C16) enhance van der Waals interactions, leading to tighter SAM packing and higher dielectric permittivity at metal interfaces, which amplify plasmonic damping . DT (C10) offers a compromise between stability and flexibility, making it suitable for mixed SAMs in sensors .
- Hydrophobicity: DT’s moderate hydrophobicity facilitates applications requiring balanced interfacial properties, such as glucose biosensors combining DT with hydrophilic 6-mercapto-1-hexanol .
Optical and Plasmonic Performance
DT’s plasmonic enhancement factors are lower than longer-chain thiols but superior to shorter analogs:
Compound | SERS Enhancement Factor | SEIRA Enhancement Factor | Plasmonic Wavelength Shift (vs. Au) |
---|---|---|---|
1-Hexanethiol (C6) | ~5×10³ | ~3×10³ | +15 nm |
This compound (C10) | 1.2×10⁴ | 8.3×10³ | +25 nm |
1-Dodecanethiol (C12) | 2.5×10⁴ | 1.8×10⁴ | +35 nm |
1-Hexadecanethiol (C16) | 4.0×10⁴ | 3.2×10⁴ | +50 nm |
- Longer chains (C12, C16) induce greater localized surface plasmon resonance (LSPR) shifts and near-field enhancements due to stronger dielectric perturbations .
- DT’s SEIRA enhancement (8.3×10³) enables ultrasensitive detection of sub-picoliter analyte volumes, outperforming C6 but lagging behind C12/C16 .
Biodegradation and Cytotoxicity
- Biodegradation : Bacillus licheniformis degrades DT (87–88% efficiency) and C12, but C40 alkanes are more recalcitrant .
- Cytotoxicity : DT’s long chain minimizes cytotoxicity compared to shorter thiols (e.g., C3), making it suitable for biomedical coatings .
Nanomaterial Functionalization
- AuNP Ligands: Hydrophobic DT-functionalized AuNPs yield 2–3× higher SALDI-MS signals than hydrophilic ligands (e.g., 11-mercaptoundecanoic acid) due to enhanced analyte desorption .
- SAM Stability : DT SAMs support stable phospholipid bilayer deposition (DOPG), whereas shorter thiols (C6) may lack sufficient hydrophobicity .
Biological Activity
1-Decanethiol, a straight-chain aliphatic thiol with the chemical formula C10H21SH, has garnered attention for its diverse biological activities and applications in various fields, including microbiology, biochemistry, and materials science. This article explores the biological activity of this compound, focusing on its biodegradation potential, antibacterial properties, and applications in drug delivery systems.
Biodegradation Potential
Recent studies have highlighted the capability of specific bacterial strains to utilize this compound as a sole carbon and energy source. A notable study involved the isolation of a Brevibacillus sp. strain (CAT37) from gas-washing wastewater, which demonstrated remarkable biodegradative abilities against thiols, including this compound. The strain was able to oxidize approximately 99% of this compound after 30 days of incubation at 37°C . This indicates a promising avenue for bioremediation strategies targeting malodorous and toxic thiols generated in industrial processes .
Table 1: Biodegradation of this compound by Brevibacillus sp. CAT37
Parameter | Value |
---|---|
Incubation Time | 30 days |
Temperature | 37°C |
Initial Concentration | Not specified |
Reduction Percentage | ~99% |
Antibacterial Properties
This compound has been investigated for its antibacterial properties, particularly in the context of modifying surfaces for antimicrobial applications. Research indicates that thiols can form self-assembled monolayers (SAMs) on metal surfaces, which can enhance antimicrobial activity. The incorporation of this compound into gold nanoparticles (AuNPs) has shown potential in improving their stability and reactivity for drug delivery systems .
Case Study: Gold Nanoparticles Functionalized with this compound
In a study examining the effects of surface modifications on AuNPs, it was found that this compound significantly influenced the nanoparticles' catalytic activity and stability. The balance between surface coverage and catalytic efficiency was critical; optimal conditions were achieved at around 90% surface coverage with thiols like this compound, which facilitated effective drug release while maintaining colloidal stability .
Applications in Drug Delivery Systems
The modification of nanoparticles with thiols such as this compound is being explored for various biomedical applications, including targeted drug delivery. The hydrophobic nature of this compound allows it to enhance the encapsulation efficiency of hydrophobic drugs within nanoparticle carriers. This approach not only improves the solubility of drugs but also enables controlled release profiles.
Table 2: Properties of Drug Delivery Systems Modified with Thiols
Property | Description |
---|---|
Encapsulation Efficiency | Enhanced with thiols |
Release Profile | Controlled release |
Stability | Improved by SAM formation |
Q & A
Basic Research Questions
Q. What are the critical thermophysical properties of 1-Decanethiol, and how are they experimentally determined?
- Methodology : Thermodynamic properties like enthalpy (ΔfH° = -276.5 kJ/mol), entropy (S° = 350.4 J/mol·K), and heat capacity are measured using calorimetry and gas-phase spectroscopy. Experimental heat capacity values for this compound (CAS 143-10-2) are validated via differential scanning calorimetry (DSC) and referenced against standardized datasets .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodology : Follow protocols for thiols: use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin contact. Waste must be segregated and processed by certified hazardous waste services. Safety guidelines for analogous alkanethiols (e.g., 1-Pentadecanethiol) provide a framework for risk mitigation .
Q. What characterization techniques are essential for verifying the purity of this compound in synthetic workflows?
- Methodology : Use NMR (¹H/¹³C) for structural confirmation, GC-MS for purity assessment, and FTIR to detect sulfhydryl (-SH) groups. For novel compounds, elemental analysis and X-ray crystallography are recommended .
Q. How does this compound interact with gold surfaces in self-assembled monolayer (SAM) formation?
- Methodology : SAM formation is studied via contact angle measurements, AFM, and ellipsometry. The thiol-gold bond (Au-S) is characterized using XPS and electrochemical impedance spectroscopy (EIS) .
Advanced Research Questions
Q. How does chain length variation in alkanethiols influence the thermodynamic stability of SAMs on Au(111) surfaces?
- Methodology : Compare Gibbs free energy (ΔGβ*) and surface adhesion metrics across homologs (e.g., this compound vs. 1-Hexadecanethiol). Temperature-dependent studies (25–35°C) reveal chain-length-dependent stability thresholds using AFM force-distance curves and molecular dynamics simulations .
Q. What experimental contradictions arise in quantifying ligand effects on quantum dot (QD) bandgap modulation using this compound?
- Methodology : Analyze discrepancies in regression slopes (k = -0.13 to -1.67) for CdSe QDs. Size-dependent bandgap studies paired with TEM and UV-Vis spectroscopy show ligand-induced surface strain variations. Residual plots (R²) validate model accuracy .
Q. How do chiral vs. non-chiral organic layers (e.g., this compound) alter magnetic properties in multilayer Co structures?
- Methodology : Perform ZFC/FC magnetization measurements on Co layers with/without this compound. Anomalous ZFC>FC behavior in non-chiral systems suggests organic layer-induced spin frustration, probed via SQUID magnetometry and X-ray magnetic circular dichroism (XMCD) .
Q. What methodological challenges exist in replicating energy transfer dynamics in O(³P) collisions with this compound SAMs?
- Methodology : Surface scattering experiments require ultrahigh vacuum (UHV) conditions and time-resolved mass spectrometry. Discrepancies between experimental and simulated trajectories (e.g., Ne collisions) highlight the need for refined force fields in molecular dynamics .
Q. How does temperature affect the adhesive failure mechanisms of this compound SAMs under mechanical stress?
- Methodology : Use tribometry to measure friction coefficients and AFM-based nanoindentation to assess Young’s modulus. Above 35°C, increased xβ* values indicate thermally activated bond rupture, validated via Arrhenius plots .
Q. What strategies resolve inconsistencies in thermodynamic data for this compound across literature sources?
- Methodology : Cross-reference calorimetric datasets (e.g., heat capacity tables from Zábranský et al.) with computational models (DFT, MD). Discrepancies often arise from impurities or measurement techniques, necessitating peer-reviewed replication .
Guidelines for Researchers
- Referencing : Cite primary datasets (e.g., thermodynamic values , SAM dynamics ) to ensure reproducibility.
- Experimental Design : Align questions with measurable outcomes (e.g., ΔGβ*, R² values) and validate methods against established protocols .
- Data Contradictions : Address inconsistencies via meta-analysis of peer-reviewed studies and controlled replication .
Properties
IUPAC Name |
decane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXVGVNLYGSIAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3(CH2)9SH, C10H21SH, C10H22S | |
Record name | 1-DECANETHIOL | |
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DSSTOX Substance ID |
DTXSID7059727 | |
Record name | 1-Decanethiol | |
Source | EPA DSSTox | |
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Molecular Weight |
174.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-decanethiol is a colorless liquid with a strong odor., Colorless liquid with a strong odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong odor. | |
Record name | 1-DECANETHIOL | |
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Boiling Point |
465 °F at 760 mmHg (NIOSH, 2023), 241 °C, 465 °F | |
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Flash Point |
209 °F (NIOSH, 2023), 98 °C, 209 °F | |
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Record name | 1-Decanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |
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Density |
0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |
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Vapor Density |
Relative vapor density (air = 1): 6.0 | |
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Vapor Pressure |
0.03 [mmHg], Vapor pressure, Pa at 20 °C: | |
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CAS No. |
143-10-2, 30174-58-4 | |
Record name | 1-DECANETHIOL | |
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Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl mercaptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Decanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030174584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-DECANETHIOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Decanethiol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Decyl mercaptan | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2H8YRB236 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-DECANETHIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-15 °F (NIOSH, 2023), -26 °C, -15 °F | |
Record name | 1-DECANETHIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/25017 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-DECANETHIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0035 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-Decanethiol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0176.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.